pyridine-4-carboximidothioic acid
Description
Pyridine-4-carboximidothioic acid is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a carboximidothioic acid functional group (-C(=NH)SH).
Properties
IUPAC Name |
pyridine-4-carboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIGXWUNXGGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-carboximidothioic acid typically involves the reaction of pyridine-4-carboxylic acid with thioamide derivatives under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-carboximidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine-4-carboximidothioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of pyridine-4-carboximidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-4-carboximidothioic acid shares functional and structural similarities with several heterocyclic derivatives. Below is a detailed comparison based on synthesis, reactivity, and applications:
Structural and Functional Group Analysis
Key Observations :
- The pyrimidine derivative (3c) in features a sulfur atom introduced via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient pyrimidine ring. In contrast, this compound likely requires specialized conditions (e.g., H2S treatment of 4-cyanopyridine derivatives) due to pyridine’s lower reactivity in SNAr reactions .
- The carboxylate group in 3c enhances solubility in polar solvents, whereas the carboximidothioic acid group may promote redox activity or metal coordination.
Research Findings and Data
Table 1: Comparative Physicochemical Properties
| Property | This compound | 3c | Pyridine-4-carboxylic acid |
|---|---|---|---|
| LogP (lipophilicity) | 0.8 (estimated) | 1.9 | -0.5 |
| pKa (thiol/imidic acid) | ~8.5 (SH) | N/A | 2.9 (COOH) |
| Melting Point (°C) | Not reported | 160–162 | 317 (dec.) |
Insights :
- The higher LogP of 3c reflects the hydrophobic phenylthio group, whereas this compound’s lower LogP suggests moderate solubility.
- The thiol group in this compound may confer antioxidant or metal-binding activity absent in carboxylate analogs.
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